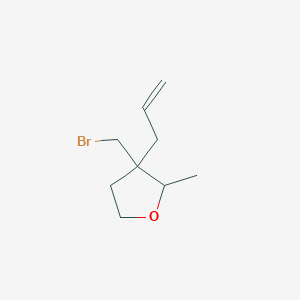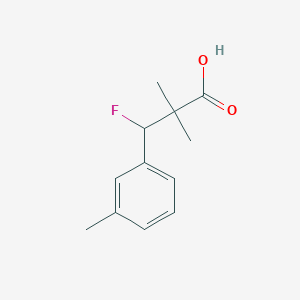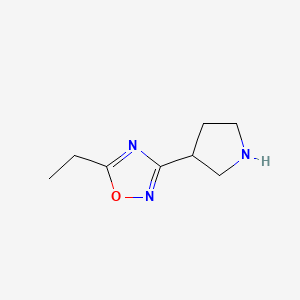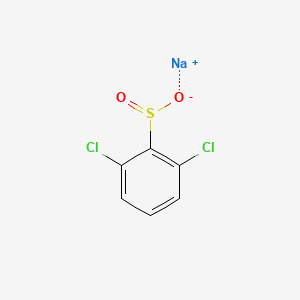
Sodium 2,6-dichlorobenzene-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,6-dichlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃Cl₂NaO₂S. It is a sodium salt of 2,6-dichlorobenzenesulfinic acid and is commonly used in various chemical reactions due to its unique properties. This compound is particularly noted for its role as a sulfonylating agent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichlorobenzene-1-sulfinate typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction can be represented as:
2,6-Dichlorobenzenesulfonyl chloride+Sodium sulfite→Sodium 2,6-dichlorobenzene-1-sulfinate+By-products
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves controlled temperature and pH conditions to facilitate the reaction and efficient separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: Sodium 2,6-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products:
Oxidation: 2,6-Dichlorobenzenesulfonic acid.
Reduction: 2,6-Dichlorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium 2,6-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of sodium 2,6-dichlorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. The molecular targets and pathways involved include:
Nucleophilic attack: The nucleophile attacks the sulfur atom, leading to the displacement of the leaving group.
Formation of sulfonylated products: The reaction proceeds through a transition state, resulting in the formation of the sulfonylated product.
相似化合物的比较
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2,6-dichlorobenzene-1-sulfinate is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity and selectivity in sulfonylation reactions. Compared to other sodium sulfinates, it offers distinct advantages in terms of reaction conditions and product yields .
属性
分子式 |
C6H3Cl2NaO2S |
|---|---|
分子量 |
233.05 g/mol |
IUPAC 名称 |
sodium;2,6-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI 键 |
VADMBKGBCKBQHC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





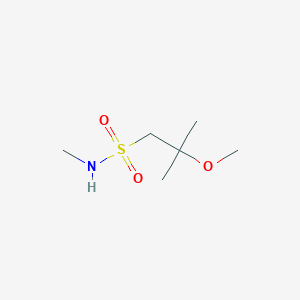
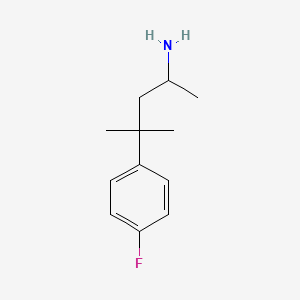
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
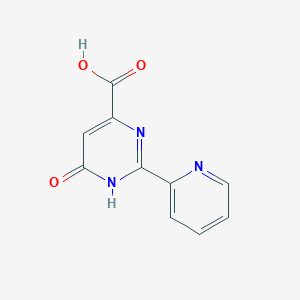
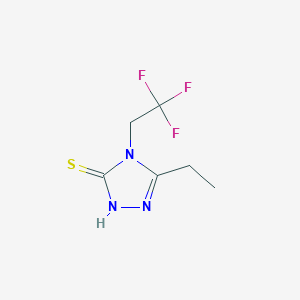
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
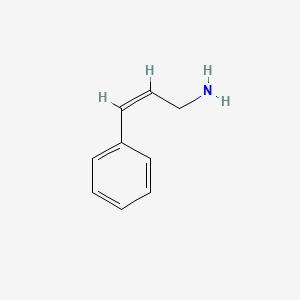
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
